Cas no 573933-25-2 (1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

1,3-Dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with a morpholine-substituted methyl group and a 3-oxobutan-2-yl side chain. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Its structural features, including the morpholine moiety, may enhance solubility and bioavailability, while the ketone functionality offers reactivity for further derivatization. The purine core provides a scaffold for interactions with biological targets, making it valuable for medicinal chemistry research. Suitable for controlled laboratory use, this compound requires handling under standard safety protocols due to its reactive groups.
1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
573933-25-2 structure
Product name:1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:573933-25-2
MF:C16H23N5O4
Molecular Weight:349.384923219681
CID:5932210
PubChem ID:2989093

1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-8-(4-morpholinylmethyl)-
    • 1,3-dimethyl-7-(1-methyl-2-oxopropyl)-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
    • 573933-25-2
    • AKOS000722069
    • 1,3-DIMETHYL-8-[(MORPHOLIN-4-YL)METHYL]-7-(3-OXOBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
    • F1717-0021
    • BAS 07401561
    • AKOS016336649
    • インチ: 1S/C16H23N5O4/c1-10(11(2)22)21-12(9-20-5-7-25-8-6-20)17-14-13(21)15(23)19(4)16(24)18(14)3/h10H,5-9H2,1-4H3
    • InChIKey: JYRIVRVASJOJTH-UHFFFAOYSA-N
    • SMILES: N1(C(C)C(=O)C)C2=C(N(C)C(=O)N(C)C2=O)N=C1CN1CCOCC1

計算された属性

  • 精确分子量: 349.17500423g/mol
  • 同位素质量: 349.17500423g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 565
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88Ų
  • XLogP3: -0.7

1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1717-0021-3mg
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
573933-25-2 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F1717-0021-1mg
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
573933-25-2 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F1717-0021-2μmol
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
573933-25-2 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F1717-0021-2mg
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
573933-25-2 90%+
2mg
$88.5 2023-05-17

1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

1,3-Dimethyl-8-(Morpholin-4-Yl)Methyl-7-(3-Oxobutan-2-Yl)-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione: A Comprehensive Overview

The compound CAS No 573933-25-2, also known as 1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of purine derivatives, which are well-known for their diverse biological activities and applications in therapeutic agents.

Purine derivatives have long been a focal point in pharmaceutical research due to their structural versatility and ability to interact with various biological targets. The purine ring in this compound serves as a scaffold for attaching various functional groups, which can enhance its bioactivity and selectivity. The presence of the morpholinyl group at the 8-position of the purine ring is particularly interesting as it contributes to the molecule's stability and ability to form hydrogen bonds with biological targets.

Recent studies have highlighted the potential of this compound as a modulator of specific cellular pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways. This makes it a promising candidate for the development of targeted therapies.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The incorporation of the oxobutanoyl group at the 7-position is achieved through a carefully designed coupling reaction, while the installation of the morpholinyl methyl group at the 8-position involves a nucleophilic substitution step.

In terms of pharmacokinetics, this compound demonstrates favorable absorption and bioavailability profiles in preclinical models. Its ability to penetrate cellular membranes efficiently suggests that it could be effective in treating conditions where intracellular drug delivery is critical. Additionally, preliminary toxicity studies indicate that this compound has a relatively low toxicity profile compared to other purine derivatives.

The structural features of this compound also make it an attractive candidate for further modification and optimization. For example, substituting the methyl groups at positions 1 and 3 with other functional groups could potentially enhance its potency or selectivity for specific targets. Furthermore, exploring different stereochemical configurations could provide insights into how spatial arrangements influence biological activity.

In conclusion, CAS No 573933-25-2 represents a significant advancement in the field of purine-based drug development. Its unique structure and promising biological properties position it as a valuable tool for researchers working on innovative therapeutic solutions. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in the development of next-generation medicines.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm